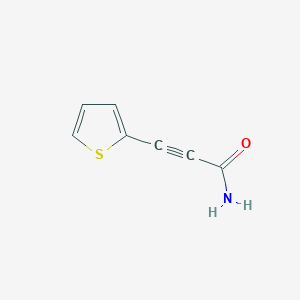

3-(2-Thienyl)propiolamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NOS |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

3-thiophen-2-ylprop-2-ynamide |

InChI |

InChI=1S/C7H5NOS/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H2,8,9) |

InChI Key |

KRKJJJJXMYCMQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C#CC(=O)N |

Origin of Product |

United States |

Contextualization of Propiolamides in Contemporary Organic Synthesis

Propiolamides, a class of compounds characterized by an amide group attached to a propargyl backbone, are recognized as versatile building blocks in modern organic synthesis. Their inherent reactivity, stemming from the electron-deficient alkyne triple bond, makes them valuable precursors for constructing a wide array of complex molecules, particularly heterocyclic structures. mdpi.comnih.govorganic-chemistry.org

The alkyne functionality in propiolamides is susceptible to a variety of chemical transformations. One of the most significant applications is in intramolecular cyclization reactions, which provide an efficient and atom-economical pathway to synthesize highly substituted γ-lactams. rsc.orgrsc.org These reactions can be catalyzed by various transition metals, such as palladium, leading to the formation of new carbon-carbon and carbon-heteroatom bonds in a single, streamlined step. rsc.orgrsc.org For instance, palladium-catalyzed cyclization of N-allyl propiolamides has been extensively studied for the construction of α-alkylidene-γ-lactams. rsc.orgrsc.org

Furthermore, propiolamides serve as key substrates in semireduction reactions to form (E)-cinnamamides, which are prevalent pharmacophores in numerous natural products and synthetic pharmaceuticals. nih.govorganic-chemistry.org Researchers have developed transition-metal-free methods for this transformation, utilizing reagents like pinacolborane and potassium tert-butoxide to achieve high stereoselectivity. nih.govorganic-chemistry.org The reactivity of propiolamides can be finely tuned, and they have been employed as electrophilic partners in various reactions, including Michael additions and cycloadditions, further expanding their synthetic utility. nih.gov For example, they can function as inhibitors of enzymes like Nek2 through covalent modification of cysteine residues. nih.gov The development of N-triflyl-propiolamides has also introduced them as excellent reagents for the propynoylation of amines and their derivatives. researchgate.net

Significance of the 2 Thienyl Moiety in Chemical Structure and Reactivity

The 2-thienyl group, derived from the sulfur-containing heterocyclic aromatic compound thiophene (B33073), imparts distinct electronic properties and reactivity to molecules in which it is incorporated. ontosight.aicymitquimica.com The thiophene ring is considered electron-rich and can influence the electronic distribution and reactivity of adjacent functional groups.

The 2-thienyl group is a common structural motif in medicinal chemistry, as its presence can confer a range of biological activities. ontosight.airesearchgate.netbeilstein-journals.orgd-nb.info Thiophene-containing compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiekb.eg The electronic properties of the 2-thienyl group are also leveraged in materials science for the development of conductive polymers and other functional materials. acs.org The substitution pattern on the thiophene ring itself can be varied to fine-tune the properties of the resulting molecule. farmaciajournal.com

Applications in Organic Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

3-(2-Thienyl)propiolamide is a valuable and versatile building block in organic synthesis, primarily utilized for the construction of complex molecular architectures, particularly heterocyclic scaffolds. Its structure, featuring a thiophene (B33073) ring, a reactive propiolamide (B17871) functional group, and a terminal alkyne, allows for a diverse range of chemical transformations. This unique combination of functionalities enables chemists to forge intricate ring systems that are often found in medicinally relevant compounds and advanced materials. The thiophene moiety itself is a well-known isostere for benzene (B151609) rings in drug design, while the propiolamide provides a reactive handle for various cyclization and addition reactions, making it a sought-after precursor for creating diverse chemical libraries.

The strategic placement of reactive sites within this compound facilitates its use in the synthesis of a wide array of heterocyclic systems. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a relatively simple starting material. This efficiency is highly prized in modern synthetic chemistry for the streamlined production of novel compounds.

The propiolamide functionality serves as an excellent precursor for the synthesis of isoxazole (B147169) rings. A common strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne component of this compound. This reaction typically proceeds with high regioselectivity, affording 3,5-disubstituted isoxazoles where the thiophene group is positioned at the 3-position of the newly formed ring. The reaction conditions can often be tuned to favor the formation of specific isomers. Research has demonstrated the synthesis of various isoxazole derivatives, including those with additional functional groups, which are of interest for their potential biological activities. indexcopernicus.com For instance, novel isoxazole derivatives have been synthesized and subsequently evaluated for their pharmacological potential. indexcopernicus.com

| Reactant | Product | Reaction Type | Ref. |

| This compound | 3-(Thiophen-2-yl)isoxazole derivative | 1,3-Dipolar Cycloaddition | indexcopernicus.com |

While direct synthesis from this compound is not extensively documented in widely available literature, the structural motifs present in the molecule are relevant to the synthesis of quinolinone cores. Quinolinone synthesis often involves the cyclization of an aniline (B41778) derivative with a three-carbon component, a role that a modified propiolamide could potentially play. du.edu.egiipseries.org Established methods like the Combes or Friedländer synthesis provide general pathways to quinoline (B57606) and quinolinone structures, which could be adapted for precursors derived from 3-(2-thienyl)propionic acid analogues. du.edu.egiipseries.org

Similarly, the construction of complex spirocyclic systems like spiro nih.govorganic-chemistry.orgtrienones requires sophisticated synthetic strategies. Domino reactions involving alkyne-tethered compounds are a known method for creating such intricate architectures. A copper-catalyzed domino Kinugasa/Michael reaction, for example, has been used to produce spirocyclic β-lactams from alkyne-tethered cyclohexadienones. While not a direct application of this compound, this illustrates the potential of its alkyne functionality to participate in complex cyclizations leading to spiro compounds.

| Target Scaffold | General Synthetic Method | Potential Precursor Relationship |

| Quinolinone | Friedländer Synthesis, Combes Synthesis | Cyclization of anilines with β-ketoester or equivalent |

| Spirotrienone | Domino Kinugasa/Michael Reaction | Cycloaddition/rearrangement of alkyne-tethered substrates |

The synthesis of pyridone derivatives can be achieved through various condensation and cyclization strategies. One common approach involves the reaction of a 1,3-dicarbonyl compound with a cyanoacetamide derivative. sciforum.net Following this logic, this compound can be envisioned as a synthon for a three-carbon component that, after suitable functionalization, could participate in a [3+3] or [4+2] cycloaddition/condensation reaction to form the pyridone ring. For instance, tandem reactions involving propiolamides and cyclic β-keto esters have been shown to efficiently produce fused 2-pyridone ring systems.

| Reactants | Product | Reaction Type | Ref. |

| Propiolamide & Cyclic β-keto methyl ester | Fused 2-pyridone system | Tandem Condensation/Intramolecular Cyclization | |

| Cyanoacetamide & Acetylacetone | 3-Cyano-2-pyridone derivative | Condensation/Cyclization | sciforum.net |

The synthesis of seven-membered heterocyclic rings such as diazepines often involves the cyclization of appropriately substituted diamine precursors. nih.govnih.gov While direct routes from this compound are not prominently reported, its carbon backbone could be incorporated into a precursor suitable for diazepine (B8756704) synthesis.

For quinoxaline (B1680401) derivatives, the most common synthetic route is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govmdpi.com this compound could be chemically transformed into a suitable 1,2-dicarbonyl equivalent, which would then readily undergo condensation with a compound like o-phenylenediamine (B120857) to yield a 2-substituted quinoxaline bearing the thienyl moiety. Various catalytic systems have been developed to facilitate this condensation under mild conditions. sapub.org

| Target Scaffold | Key Precursors | General Reaction | Ref. |

| Diazepine | Substituted diamines | Intramolecular Cyclization | nih.govnih.gov |

| Quinoxaline | o-Phenylenediamine, 1,2-Dicarbonyl compound | Condensation | sapub.orgnih.govmdpi.com |

Oxazolidine-2,4-diones are important heterocyclic motifs found in various biologically active compounds. rsc.org Their synthesis can be achieved through several routes, including the three-component cyclization reaction involving a propargyl amide, carbon dioxide, and a diselenide, catalyzed by copper under electrochemical conditions. researchgate.net This method directly utilizes the propargyl amide structure, which is analogous to the propiolamide structure of this compound. This suggests a direct pathway where the propiolamide could react to form a 5-methylene-oxazolidine-2,4-dione derivative, incorporating the thiophene group into the final structure. researchgate.net

| Reactants | Product | Reaction Conditions | Ref. |

| Propargyl amide, CO₂, Diselenide | Oxazolidine-2,4-dione | Electrochemistry, Copper catalyst | researchgate.net |

| Primary amine, α-ketoester, CO₂ | Oxazolidine-2,4-dione | Phosphorus-mediated condensation | rsc.org |

Building Block for Heterocyclic Scaffolds

Purine (B94841) Nucleoside Analogues

The development of modified nucleoside analogues is a cornerstone of medicinal chemistry, aimed at creating compounds that can act as antiviral or anticancer agents. The 2-thienyl moiety, present in this compound, has been incorporated into purine structures to create unnatural nucleoside analogues with unique biochemical properties.

Researchers have designed and synthesized novel purine analogues such as 2-amino-6-(2-thienyl)purine and 6-(2-thienyl)purine to serve as components of unnatural base pairs in DNA. organic-chemistry.orgrsc.org The primary goal of this research is to expand the genetic alphabet, which could lead to new biological tools and therapeutic agents. The synthesis of these thienyl-purine nucleoside derivatives is often achieved through palladium-catalyzed coupling reactions. A common strategy involves the reaction of a 6-iodopurine (B1310063) nucleoside with tributylstannylthiophene. organic-chemistry.orgmdpi.com This method has proven effective, affording the desired 6-(2-thienyl)purine nucleosides in high yields, often exceeding 90%. mdpi.com

An alternative photochemical approach has also been explored, involving the photoarylation of a 6-iodopurine deoxyribonucleoside in thiophene. mdpi.com While this method can produce the desired product, it has been found to sometimes yield by-products, such as 2-amino-6-(2,2'-bithienyl)-purine derivatives, due to secondary reactions of radical intermediates. mdpi.com The palladium-catalyzed route, by contrast, offers a cleaner reaction profile with no significant by-product formation. mdpi.com

The rationale for using the 2-thienyl group is based on its steric and electronic properties. Compared to previously developed analogues like 2-amino-6-(N,N-dimethylamino)purine, the 2-thienyl group is expected to cause less steric interference with neighboring bases when incorporated into a DNA duplex. organic-chemistry.orgrsc.org This improved stacking interaction is crucial for maintaining the stability of the DNA helix and for efficient enzymatic incorporation of the corresponding nucleoside triphosphate during DNA synthesis. organic-chemistry.org

Table 1: Synthetic Routes to 6-(2-Thienyl)purine Nucleoside Derivatives

| Method | Precursors | Catalyst/Conditions | Yield | Notes |

| Palladium-Catalyzed Coupling | 6-Iodopurine nucleoside, Tributylstannylthiophene | Palladium catalyst | 94-98% | High yield, no significant by-products observed. mdpi.com |

| Photochemical Arylation | 6-Iodopurine nucleoside, Thiophene | UV irradiation | ~78% | Can be contaminated with bithienyl by-products. mdpi.com |

Development of Functional Materials from Propiolamide Derivatives

The propiolamide functional group is a versatile handle for polymer chemistry, enabling both the creation of novel polymer backbones and the modification of existing ones. This versatility extends to the design of advanced materials like covalent adaptable networks.

The terminal alkyne of propiolamide derivatives, including this compound, allows for their integration into polymer systems through several strategies. One direct approach involves the polymerization of propiolamide-based compounds to create polymers with conjugated backbones. These polymers can exhibit interesting optical and electronic properties, such as the ability to absorb UV radiation, making them candidates for optical films. phytojournal.com

A more widely used strategy is to employ the alkyne group as a reactive site for post-polymerization modification via "click chemistry." organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that allows for the covalent linking of an alkyne-functionalized molecule to a polymer chain bearing an azide (B81097) group (or vice versa). wikipedia.orgrug.nl By incorporating a monomer like this compound into a polymer backbone, the pendant thienyl-alkyne groups can be used to:

Graft side chains: Attach other polymers or functional molecules to the main polymer backbone, thereby tuning the material's properties (e.g., solubility, thermal characteristics, or biological activity).

Create cross-linked networks: React with bifunctional or multifunctional azide-containing molecules to form stable, cross-linked polymer networks.

Surface functionalization: Immobilize polymers onto surfaces that have been pre-functionalized with complementary azide groups, a technique used in creating biocompatible or antifouling coatings. rug.nl

Furthermore, recent breakthroughs have demonstrated the ability to use specialized tungsten catalysts to efficiently polymerize alkynes into cyclic polymers. mdpi.com This approach overcomes the significant synthetic challenges typically associated with producing high-purity cyclic polymers and could potentially be applied to propiolamide monomers to create novel macrocyclic architectures. mdpi.com

Covalent adaptable networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. nih.gov They are cross-linked like thermosets, giving them dimensional stability, but contain dynamic covalent bonds that can rearrange, break, and reform under specific stimuli, such as heat or light. chemistnotes.com This dynamic nature allows them to be reprocessed, repaired, and recycled. organic-chemistry.org

While the carbon-carbon triple bond in this compound is not itself a conventional dynamic bond, it can be a key participant in dynamic covalent chemistries that enable the formation of CANs. One emerging strategy involves alkyne metathesis. With the development of new catalysts that have improved functional group tolerance, alkyne metathesis is being explored as an orthogonal dynamic covalent reaction. wikipedia.org A polymer network containing propiolamide units could be designed as a CAN, where the alkyne bonds within the network could be dynamically exchanged under catalytic conditions, allowing the material to flow and be reprocessed.

Another potential pathway to CANs is through reversible cycloaddition reactions. The azide-alkyne "click" reaction, while typically forming a very stable triazole linkage, can be rendered reversible under certain conditions, making it suitable for creating dynamic materials. By using the alkyne functionality of the propiolamide derivative, it is conceivable to design a CAN where the cross-links are based on these reversible triazole formations, allowing for stimuli-responsive network rearrangement.

Strategies for Multicomponent Reaction Design

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates atoms from most or all of the starting materials. organic-chemistry.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. rsc.org The terminal alkyne of this compound makes it an ideal substrate for several important MCRs.

The Aldehyde-Alkyne-Amine (A³) coupling reaction is a prominent example. wikipedia.org This reaction combines an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst (typically copper or gold-based) to synthesize propargylamines. wikipedia.orgpnu.ac.ir Using this compound as the alkyne component would allow for the one-pot synthesis of a diverse range of propargylamines containing the thienylpropiolamide scaffold, which are valuable intermediates for nitrogen-containing heterocycles and biologically active compounds. phytojournal.comrsc.org

Table 2: Key Multicomponent Reactions Utilizing Terminal Alkynes

| Reaction Name | Reactants | Product Type | Relevance of this compound |

| A³ Coupling | Aldehyde, Terminal Alkyne , Amine | Propargylamine | Serves as the terminal alkyne component. wikipedia.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | The alkyne can be incorporated into one of the reactants (e.g., a propargyl amine or an alkyne-containing acid) for post-MCR modifications. rsc.orgwikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Similar to the Ugi reaction, the alkyne functionality can be present on a starting material to enable subsequent transformations. wikipedia.orgnih.gov |

While not direct components, the products of isocyanide-based MCRs like the Ugi and Passerini reactions can be designed to include a terminal alkyne. wikipedia.orgnih.gov For example, using a carboxylic acid or amine that already contains an alkyne allows the rapid assembly of a complex scaffold that retains the reactive handle of the propiolamide for further functionalization, such as intramolecular cyclizations or click reactions. rsc.org

Furthermore, propiolamides can participate in more complex, sequential MCRs known as domino or cascade reactions. For instance, copper-catalyzed domino reactions of propiolamides with nitrones can initiate a Kinugasa reaction followed by an intramolecular aldol-type reaction to build complex, chiral spiro β-lactams in a single, highly stereoselective process. mdpi.com The ability to use this compound in such sophisticated MCRs opens up efficient pathways to novel heterocyclic frameworks that would otherwise require lengthy, multi-step syntheses. researchgate.net

Investigations in Medicinal Chemistry Non Clinical Research Focus

Synthetic Access to Novel Leads and Inhibitors

The ability to efficiently synthesize a diverse range of analogues is crucial for any medicinal chemistry program. The development of robust synthetic routes allows for the exploration of a wide chemical space around a lead scaffold like 3-(2-Thienyl)propiolamide, facilitating the identification of compounds with improved biological activity.

Thiophene-containing compounds, particularly those fused with other heterocyclic rings like pyrimidine, have shown significant promise as kinase inhibitors. nih.govmdpi.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

The synthesis of thieno[2,3-d]pyrimidine derivatives, which can be considered more complex analogues of a thiophene (B33073) scaffold, often starts from a substituted 2-aminothiophene. mdpi.comnih.gov A common synthetic strategy involves the Gewald aminothiophene synthesis, a one-pot reaction that utilizes an activated nitrile, an alpha-mercapto carbonyl compound, and elemental sulfur. nih.gov Subsequent cyclization and functionalization steps can then be employed to build the desired thienopyrimidine core and introduce various substituents. mdpi.comnih.gov

For example, a general route to thieno[2,3-d]pyrimidin-4-one derivatives involves the reaction of a 2-aminothiophene intermediate with different aldehydes. nih.gov Further chemical transformations, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functional groups at various positions of the heterocyclic system. nih.gov These synthetic strategies provide a versatile platform for generating libraries of potential kinase inhibitors based on a thiophene core.

Table 2: General Synthetic Steps for Thieno[2,3-d]pyrimidine Kinase Inhibitors

| Step | Description | Key Reagents |

| 1. Gewald Synthesis | Formation of the 2-aminothiophene core. nih.gov | Activated nitrile, α-mercapto carbonyl, sulfur |

| 2. Cyclization | Formation of the thieno[2,3-d]pyrimidin-4-one ring. nih.gov | Aldehydes, acid catalyst |

| 3. Chlorination | Activation of the 4-position for substitution. nih.gov | POCl₃ |

| 4. Nucleophilic Substitution | Introduction of various functional groups. nih.gov | Amines, alcohols, etc. |

The development of novel synthetic methodologies is a continuous effort in medicinal chemistry to access new chemical space and improve the efficiency of drug discovery. For thiophene-containing compounds, methods that allow for the late-stage functionalization of the thiophene ring are particularly valuable.

One common approach for creating carbon-carbon bonds to the thiophene ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the coupling of a thiophene-boronic acid or ester with an aryl or vinyl halide, providing a powerful tool for generating diverse analogues. For instance, a general methodology for preparing thienylpicolinonitrile derivatives involves the Suzuki coupling of a bromothiophene derivative with an appropriate phenylboronic acid. nih.gov

The propiolamide (B17871) functional group in this compound can also be a handle for further chemical transformations. For example, the terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the thiophene-propiolamide scaffold to other molecular fragments. While not explicitly detailed for this specific compound in the search results, such strategies are widely used in modern drug discovery.

Theoretical and Computational Approaches in Drug Discovery Pipelines

Computational methods have become an indispensable part of the modern drug discovery pipeline, enabling the rational design of new drug candidates and providing insights into their mechanism of action at a molecular level. co-ac.comnih.gov

These approaches can be applied to the study of this compound and its analogues to predict their biological activity and guide synthetic efforts. Molecular docking, for instance, can be used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This information can help to explain observed SAR trends and suggest modifications to the ligand that could improve its binding affinity.

For example, in the study of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, molecular docking studies were performed to investigate the possible binding interactions of the designed compounds with the active site of the VEGFR-2 kinase. nih.gov Similarly, for other thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, computational techniques provided valuable insights into the molecular interactions of the ligand-protein complex, which can guide future drug design efforts. nih.gov

Beyond molecular docking, other computational methods such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For a set of 140 thiophene derivatives, a classification structure-activity relationship (CSAR) model was developed to predict their genotoxicity based on molecular descriptors. researchgate.net Such models can be valuable tools for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

Analytical and Computational Methodologies for Compound Characterization and Reaction Study

Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-methyl-N-(phenylsulfonyl)-3-(thiophen-2-yl)propiolamide, recorded in deuterochloroform (CDCl₃) at 600 MHz, the proton signals of the thiophene (B33073) ring are observed in the aromatic region. Specifically, the spectrum shows a doublet at δ 8.01 ppm (J = 7.5 Hz, 2H), a triplet at δ 7.65 ppm (J = 7.5 Hz, 1H), and a multiplet between δ 7.57–7.47 ppm (4H). The thiophene proton appears as a doublet of doublets at δ 7.08 ppm (J = 4.8, 4.0 Hz, 1H). The methyl group attached to the nitrogen atom presents as a singlet at δ 3.50 ppm (3H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 151 MHz in CDCl₃, reveals the carbon skeleton of the molecule. The carbonyl carbon of the amide is observed at δ 152.64 ppm. The carbons of the phenylsulfonyl group and the thiophene ring appear in the aromatic region with chemical shifts at δ 138.73, 136.92, 134.22, 131.98, 129.31, 128.17, 127.91, and 119.29 ppm. The acetylenic carbons are found at δ 88.16 and 85.98 ppm, and the methyl carbon gives a signal at δ 33.38 ppm.

The following table summarizes the ¹H and ¹³C NMR data for N-methyl-N-(phenylsulfonyl)-3-(thiophen-2-yl)propiolamide.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenylsulfonyl-H | 8.01 (d, J=7.5 Hz, 2H), 7.65 (t, J=7.5 Hz, 1H), 7.57–7.47 (m, 4H) | 138.73, 134.22, 129.31, 128.17 |

| Thiophen-H | 7.57–7.47 (m), 7.08 (dd, J=4.8, 4.0 Hz, 1H) | 136.92, 131.98, 127.91, 119.29 |

| -C≡C- | - | 88.16, 85.98 |

| C=O | - | 152.64 |

| N-CH₃ | 3.50 (s, 3H) | 33.38 |

Data obtained for N-methyl-N-(phenylsulfonyl)-3-(thiophen-2-yl)propiolamide.

There is no mention of ¹⁹F NMR spectroscopy in the context of "3-(2-Thienyl)propiolamide" in the provided search results, as fluorine is not a constituent element of this specific compound or its discussed derivatives.

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For "this compound," key characteristic absorption bands would be expected for the alkyne (C≡C), carbonyl (C=O), and amine (N-H) functional groups. The C≡C stretching vibration typically appears in the range of 2100-2260 cm⁻¹. The C=O stretch of the amide group is expected to be a strong absorption between 1630-1680 cm⁻¹. The N-H stretching of a primary amide usually appears as two bands in the region of 3100-3500 cm⁻¹.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. For N-methyl-N-(phenylsulfonyl)-3-(thiophen-2-yl)propiolamide, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) confirmed its molecular formula. The calculated m/z for [M+Na]⁺ was 328.0073, and the found value was 328.0080, corresponding to the molecular formula C₁₄H₁₁NNaO₃S₂. Gas Chromatography-Mass Spectrometry (GC-MS) analysis showed a molecular ion peak at m/z 305.0, along with fragment ions at m/z 240.1, 184.0, 135.0, and 77.1.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. While specific elemental analysis data for "this compound" was not found, this technique would be a standard procedure in its characterization to verify its purity and elemental composition.

Advanced Structural Elucidation

For an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, more advanced techniques are required. X-ray crystallography, in particular, provides definitive structural information for crystalline compounds.

X-ray crystallography is a powerful analytical method that allows for the precise determination of the atomic and molecular structure of a crystal. While a crystal structure for the parent "this compound" is not available, analysis of derivatives provides valuable insights into the conformational preferences and intermolecular interactions of the 3-(2-thienyl) moiety.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies by providing detailed insights into reaction mechanisms, molecular conformations, and intermolecular interactions that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to elucidate reaction mechanisms, predict regioselectivity, and calculate activation energies. mdpi.comunimi.it For reactions involving this compound, such as cycloadditions or reductions, DFT can map out the entire potential energy surface. researchgate.netpku.edu.cn

This involves locating the geometries of reactants, transition states (TS), intermediates, and products. youtube.com The Gibbs free energy difference between the reactants and the transition state determines the activation barrier, which is crucial for predicting reaction rates. unimi.it For instance, in a hypothetical 1,3-dipolar cycloaddition reaction, DFT can be used to compare the activation barriers for the formation of different regioisomers, thereby predicting the major product. unimi.itnih.govvu.nlresearchgate.net The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental findings. mdpi.comrsc.org

| Parameter | Description | Typical Value/Method for Propiolamides |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy term in DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31+G(d), 6-311++G(d,p), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent on the reaction. | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) |

| Calculation Type | Specifies the goal of the computation. | Geometry Optimization, Frequency Analysis, Transition State Search (e.g., QST2, Berny) |

| Reaction Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Dipole) | 0.0 | 0.0 |

| Transition State (Regioisomer A) | +21.5 | +23.0 |

| Transition State (Regioisomer B) | +24.0 | +25.8 |

| Product (Regioisomer A) | -15.2 | -14.5 |

| Product (Regioisomer B) | -12.8 | -11.9 |

Note: The energy values in the table are hypothetical and for illustrative purposes only, representing a typical output from a DFT study on a cycloaddition reaction.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.netnih.gov

| Analyzed Parameter | Description | Insight Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time, compared to a reference structure. | Indicates the overall structural stability of the molecule during the simulation. A stable RMSD suggests the molecule maintains a consistent conformation. dovepress.com |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual atom from its average position over the course of the simulation. | Highlights flexible regions of the molecule, such as the rotation around the single bonds connecting the thienyl and propiolamide (B17871) moieties. dovepress.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information on the compactness of the molecule's structure over time. Changes in Rg can indicate conformational unfolding or folding. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the interaction with solvent molecules, showing the probability of finding a solvent molecule at a certain distance from specific atoms (e.g., the amide N-H or C=O). dovepress.com |

| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds (both intramolecular and intermolecular) throughout the simulation. | Reveals the stability of intramolecular H-bonds and the pattern of H-bonding with surrounding water or other protic solvent molecules. nih.gov |

Instanton theory is a semiclassical method used to calculate reaction rates, particularly for reactions where quantum tunneling is significant. ethz.chrsc.org It provides a more accurate description than classical transition state theory for reactions occurring at low temperatures or involving the transfer of light particles, such as protons. ethz.chnih.gov The theory is based on identifying a "tunneling pathway," known as the instanton, which is the most probable path for a particle to tunnel through a potential energy barrier. rsc.orgaip.org

For a reaction involving this compound, such as a proton transfer from the amide N-H group, instanton theory could be applied to compute the tunneling contribution to the rate constant. nih.govnih.govprinceton.edu The instanton pathway often "cuts corners" relative to the minimum energy path on the potential energy surface, representing a shorter but higher-energy route that is favored by tunneling particles. rsc.org This approach is computationally demanding but offers a rigorous way to incorporate quantum effects into rate calculations for complex molecular systems. nih.govarxiv.org

| Feature | Classical Transition State Theory (TST) | Instanton Theory |

|---|---|---|

| Reaction Pathway | Follows the Minimum Energy Path (MEP) over the saddle point. | Identifies the most probable tunneling pathway (instanton), which may differ from the MEP ("corner-cutting"). rsc.org |

| Quantum Effects | Ignores nuclear quantum tunneling. Can include zero-point energy corrections. | Explicitly calculates the contribution of quantum tunneling to the reaction rate. ethz.ch |

| Temperature Applicability | Most accurate at high temperatures where tunneling is negligible. | Designed for low to moderate temperatures where tunneling effects are dominant. ethz.ch |

| Primary Application | Reactions governed by thermal activation over a barrier. | Reactions with significant tunneling, such as proton/hydride transfers and some nonadiabatic electron transfers. nih.govworktribe.com |

Kinetic Studies for Elucidating Reaction Pathways

For reactions involving this compound, such as cycloadditions, reductions, or catalyzed couplings, kinetic analysis can help distinguish between proposed mechanisms (e.g., concerted vs. stepwise). pku.edu.cnnih.govacs.org For example, in a [2+2] cycloaddition involving an alkyne, kinetic studies showing a first-order dependence on the catalyst and zero-order dependence on the alkyne and its reaction partner would suggest that catalyst saturation occurs prior to the rate-determining step. acs.org

Techniques like Reaction Progress Kinetic Analysis (RPKA) are powerful for obtaining detailed kinetic profiles from a minimal number of experiments. This involves continuously monitoring the concentrations of reactants and products over time to derive the reaction rate as a function of concentration. This data can reveal phenomena such as catalyst activation or deactivation and product inhibition. nih.gov

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 1.5 x 10-5 |

Note: The data in this table is hypothetical and for illustrative purposes. It suggests a reaction that is first-order with respect to this compound and zero-order with respect to Reactant B, which could imply that Reactant B is involved in a fast step after the rate-determining step.

Catalytic Processes in 3 2 Thienyl Propiolamide Chemistry

Transition Metal Catalysis

Transition metals, particularly palladium and copper, play a pivotal role in activating and transforming the functional groups within 3-(2-Thienyl)propiolamide. These metals facilitate a variety of coupling and cycloaddition reactions, leading to the formation of more complex molecular architectures.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to propiolamides and thienyl derivatives is well-documented. For this compound, palladium catalysts are instrumental in reactions such as cross-coupling and carbonylation.

One significant transformation is the synthesis of N-acyl propiolamides through a palladium-catalyzed three-component reaction involving terminal alkynes, isonitriles, and sodium carboxylates. organic-chemistry.orgnih.gov This method provides an operationally simple and mild route to derivatives of propiolamides. organic-chemistry.org The catalytic cycle is believed to involve the complexation of the alkyne to a Pd(II) species, followed by isocyanide insertion and reductive elimination. organic-chemistry.org

Furthermore, the thiophene (B33073) moiety of the molecule is susceptible to palladium-catalyzed direct C-H arylation. unisi.itresearchgate.net This allows for the introduction of various aryl groups onto the thiophene ring, expanding the structural diversity of the resulting compounds. While a specific method for the (E)-selective semireduction of propiolamides requires a palladium catalyst and a superstoichiometric amount of manganese, this highlights another potential transformation pathway. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to this compound

| Reaction Type | Catalyst System (Example) | Substrates | Product Type |

|---|---|---|---|

| N-Acyl Propiolamide (B17871) Synthesis | Pd(dppf)Cl₂ | Terminal Alkyne, Isonitrile, Sodium Carboxylate | N-Acyl Propiolamide Derivative |

| Direct C-H Arylation | PdCl₂ | Thienyl Derivative, (Hetero)aryl Bromide | Arylated Thienyl Compound |

Copper-Catalyzed Reactions

Copper catalysts are renowned for their efficiency in promoting azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgnih.gov

Given that this compound is a terminal alkyne, it serves as an excellent substrate for the CuAAC reaction. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). nih.gov This transformation is a powerful tool for conjugating this compound to other molecules, including biomolecules and polymers. jenabioscience.com

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reaction | Cycloaddition of a terminal alkyne and an azide. |

| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). |

| Product | 1,4-disubstituted 1,2,3-triazole. |

| Regioselectivity | Exclusively yields the 1,4-regioisomer. |

| Conditions | Typically mild, often performed in aqueous media at room temperature. |

Organocatalysis and Metal-Free Catalysis

In the pursuit of greener and more sustainable chemical processes, organocatalysis and metal-free catalysis have emerged as powerful alternatives to traditional metal-based systems. wikipedia.org These methods avoid the use of potentially toxic and expensive heavy metals.

A significant metal-free transformation applicable to this compound is the trans-selective semireduction of the alkyne. nih.govnih.gov This reaction utilizes pinacolborane as the reducing agent and a catalytic amount of potassium tert-butoxide. nih.govacs.org A variety of 3-substituted propiolamides, including those with heteroaromatic groups like thiophene, are efficiently reduced to the corresponding (E)-3-substituted acrylamide (B121943) derivatives in high yields and with excellent stereoselectivity. nih.gov The proposed mechanism involves the formation of an activated Lewis acid-base complex that facilitates a hydride transfer to the α-carbon, followed by a rapid trans-protonation. nih.govnih.gov

Table 3: Transition-Metal-Free Semireduction of Propiolamides

| Reagents | Catalyst | Product | Selectivity | Yield (up to) |

|---|

Emerging Catalytic Systems

The field of catalysis is continually evolving, with new systems being developed to improve efficiency, selectivity, and sustainability. For this compound chemistry, deep eutectic solvents and heterogeneous supported catalysts represent promising new frontiers.

Application of Deep Eutectic Solvents (DESs) as Catalysts

Deep eutectic solvents (DESs) are gaining attention as green and sustainable alternatives to conventional organic solvents. researchgate.netrsc.org They are typically formed from a mixture of a quaternary ammonium salt with a hydrogen bond donor. mdpi.com Beyond their role as reaction media, DESs can also act as catalysts, often through hydrogen-bond interactions. mdpi.comresearchgate.net

In the context of this compound, DESs have been successfully employed as the solvent for palladium-catalyzed direct arylation of thienyl derivatives. unisi.it For instance, a mixture of choline chloride and glycerol provides an effective medium for the coupling of substituted thiophenes with (hetero)aromatic bromides using a palladium catalyst. unisi.it Some DESs containing metal salts, such as those based on ZnCl₂, can function as both the solvent and a Lewis acid catalyst. nih.gov The use of DESs can enhance reaction rates and facilitate catalyst recycling, contributing to more sustainable chemical processes. core.ac.uk

Table 4: Examples of Deep Eutectic Solvents in Catalysis

| DES Composition (Example) | Role | Application Example |

|---|---|---|

| Choline chloride / Glycerol (1:2) | Sustainable Solvent | Pd-catalyzed direct arylation of thiophenes |

Heterogeneous Catalysis with Supported Materials (e.g., Activated Carbon)

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. researchgate.net Activated carbon is a common support material due to its high surface area and stability. nih.gov

For reactions involving this compound, both palladium and copper catalysts supported on activated carbon have shown great utility. Palladium on activated carbon (Pd/C) is a widely used and commercially available catalyst for various coupling reactions, including Suzuki and Heck reactions, which can be applied to functionalize the thienyl ring. nih.govresearchgate.netmdpi.com

Similarly, copper nanoparticles supported on activated carbon (Cu/C) have been developed as efficient heterogeneous catalysts for the CuAAC reaction. organic-chemistry.orgmdpi.com These catalysts can be used in various solvents, including water, and can often be easily recovered and reused for multiple reaction cycles with minimal loss of activity. organic-chemistry.orgmdpi.comresearchgate.net The use of magnetically retrievable activated carbon supports further simplifies the recovery process. mdpi.comresearchgate.net

Table 5: Supported Catalysts for Reactions of this compound Derivatives

| Catalyst | Support | Reaction Type | Advantages |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon | Cross-Coupling (e.g., Suzuki, Heck) | Commercially available, stable, recyclable |

| Copper (Cu) | Activated Carbon | Azide-Alkyne Cycloaddition (CuAAC) | Heterogeneous, reusable, works in water |

Precatalyst Design and Activation Mechanisms

The efficiency and selectivity of catalytic reactions are profoundly influenced by the structure and properties of the precatalyst. A well-designed precatalyst offers stability under storage and handling conditions while efficiently generating the active catalytic species under specific reaction conditions. The design process often involves the careful selection of the metal center, ligands, and ancillary groups to fine-tune the catalyst's electronic and steric properties.

Palladium Precatalysts:

Palladium complexes are widely employed in a variety of catalytic reactions, including cross-coupling and cyclization reactions. The design of palladium precatalysts has evolved to enhance their stability and reactivity. Modern precatalysts are often air- and moisture-stable, allowing for easier handling.

A common strategy in palladium precatalyst design involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and facilitate the generation of the active Pd(0) species. For instance, palladacycles, where the palladium atom is part of a cyclic structure, have emerged as highly effective precatalysts. These structures often exhibit enhanced stability and can be activated under mild conditions.

The activation of Pd(II) precatalysts to the catalytically active Pd(0) species is a critical step in the catalytic cycle. This reduction can be initiated by various reagents present in the reaction mixture, such as bases, phosphines, or the substrate itself.

Table 1: Common Palladium Precatalyst Classes and Their Activation

| Precatalyst Class | General Structure | Activation Mechanism | Key Features |

| Palladacycles | L-Pd(II)-Aryl | Reductive elimination initiated by a base or ligand. | High stability, controlled generation of active species. |

| (NHC)Pd(II) Complexes | (NHC)PdCl2(amine) | Reduction by a mild base or amine dissociation. | Strong σ-donating ligands, robust catalysts. |

| Allyl-Pd(II) Complexes | [(π-allyl)PdCl]2 | Nucleophilic attack on the allyl ligand. | Readily available, versatile precursors. |

The choice of ligand is crucial in directing the outcome of the reaction. For instance, in cross-coupling reactions involving thiophene-containing substrates, the selection of the appropriate phosphine ligand can significantly impact the yield and selectivity by influencing the rates of oxidative addition and reductive elimination.

Rhodium Catalysts:

Rhodium catalysts are particularly effective in C-H activation and cycloaddition reactions. The design of rhodium precatalysts often involves the use of cyclopentadienyl (Cp*) ligands, which provide steric bulk and electronic stability to the metal center.

The activation of rhodium precatalysts, typically Rh(III) complexes, can occur through various pathways. In C-H activation cycles, the initial step often involves the coordination of the substrate to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate.

Gold Catalysts:

Gold catalysts, particularly Au(I) complexes, have shown remarkable reactivity in the activation of alkynes towards nucleophilic attack. The design of gold precatalysts often involves a simple gold salt, such as AuCl, in combination with a ligand, typically a phosphine or an NHC.

The activation of gold precatalysts involves the generation of a cationic gold species, which is a potent π-acid. This is often achieved by halide abstraction using a silver salt, such as AgSbF6 or AgOTf. The resulting cationic gold complex readily activates the alkyne moiety of this compound, making it susceptible to intramolecular or intermolecular nucleophilic attack, leading to cyclization or addition products.

Table 2: Research Findings on Catalyst Activation in Related Systems

| Catalyst System | Substrate Type | Key Findings on Activation |

| Pd(OAc)2/dppf | Aryl halides | In situ formation of a Pd(0) complex through reduction by phosphine. |

| [Cp*RhCl2]2 | Aromatic amides | Dimer cleavage and coordination of the directing group to generate a monomeric active species. |

| Ph3PAuCl/AgOTf | Enynes | Generation of a cationic [Ph3PAu]+ species that acts as a strong π-Lewis acid. |

In the context of this compound chemistry, the design of a suitable precatalyst would depend on the desired transformation. For a cyclization reaction involving the amide nitrogen and the alkyne, a gold(I) catalyst would be a logical choice. The precatalyst could be a simple phosphine-gold(I) chloride, which is then activated in situ by a silver salt. The design of the phosphine ligand could be varied to modulate the catalyst's activity and selectivity. For cross-coupling reactions at the thiophene ring, a palladium precatalyst, such as a palladacycle with a bulky biarylphosphine ligand, would be more appropriate. The activation would likely be triggered by the base required for the coupling reaction.

Understanding the intricate details of precatalyst activation is crucial for optimizing reaction conditions and developing more efficient and selective catalytic processes for the functionalization of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Thienyl)propiolamide with high purity, and how can purity be verified?

- Methodological Answer : Synthesis typically involves coupling reactions between thienyl derivatives and propiolic acid precursors. For example, amidation reactions using activated esters (e.g., HATU-mediated coupling) can yield the target compound. Post-synthesis, purity is assessed via HPLC (≥97% purity standards, as per analytical-grade protocols) and confirmed by techniques like NMR (¹H/¹³C) and FT-IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, while FT-IR confirms amide and alkyne bonds. Mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using programs like SHELX-90) resolves 3D structures. Phase annealing methods improve resolution for larger molecules, ensuring atomic-level accuracy .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer : Initial screens involve in vitro assays (e.g., enzyme inhibition or cell viability tests). For target-specific studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to proteins or nucleic acids. Dose-response curves and positive/negative controls are essential to minimize false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitutions) influence the biological activity of propiolamide analogs?

- Methodological Answer : Comparative studies using analogs (e.g., 3-(2-Fluorophenyl)-N-acetylpropiolamide) reveal substituent effects. Ortho-fluorine groups enhance metabolic stability via steric hindrance, while para-substitutions alter electronic properties, affecting binding. Quantitative structure-activity relationship (QSAR) models correlate logP, polar surface area, and IC₅₀ values to optimize activity .

Q. How can researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

- Methodological Answer : Statistical rigor is critical. Use multivariate analysis (ANOVA with post-hoc tests) to account for variables like solvent polarity or assay conditions. Reproducibility checks via independent replicates and meta-analyses of published data (e.g., PubChem bioassays) help resolve discrepancies .

Q. What strategies validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Methodological Answer : Method validation follows ICH guidelines:

- Linearity : Calibration curves (R² > 0.99) across expected concentrations.

- Accuracy/Precision : Spike-recovery experiments (≥95% recovery) and inter-day CV < 5%.

- Specificity : Ensure no interference from solvents or degradation products (e.g., using diode-array detectors) .

Q. How can solubility and stability profiles of this compound be systematically evaluated for drug development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.